N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
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Overview
Description
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a nitro group attached to another phenyl ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with 4-nitroaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide
- N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Uniqueness
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups in a single molecule allows for diverse applications in various fields of research.
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-15-4-2-3-13(9-15)11-17-18-16(20)10-12-5-7-14(8-6-12)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKWQSAKMYVFW-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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